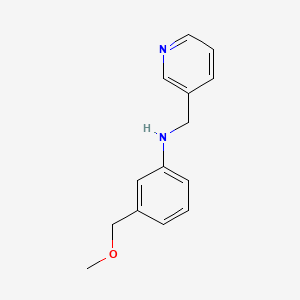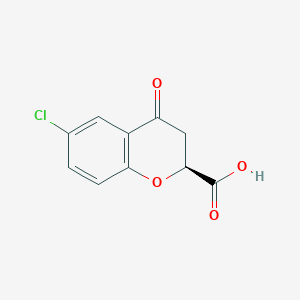
(S)-6-Chloro-4-oxochroman-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Chloro-4-oxochroman-2-carboxylic acid is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromanone derivative.
Chlorination: The chromanone derivative undergoes chlorination to introduce the chlorine atom at the 6-position.
Oxidation: The resulting compound is then oxidized to form the 4-oxo group.
Carboxylation: Finally, the carboxyl group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-Chloro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include compounds with additional carbonyl or carboxyl groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-6-Chloro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-6-Chloro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
6-Chloro-4-oxochroman-2-carboxylic acid: Lacks the (S)-configuration, which may affect its biological activity.
4-Oxo-4H-chromene-2-carboxylic acid: Similar structure but without the chlorine atom at the 6-position.
6-Bromo-4-oxochroman-2-carboxylic acid: Bromine atom instead of chlorine, which can influence reactivity and biological properties.
Uniqueness: (S)-6-Chloro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H7ClO4 |
|---|---|
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
(2S)-6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
RJNYIXPGUIVGJT-VIFPVBQESA-N |
SMILES isomérico |
C1[C@H](OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


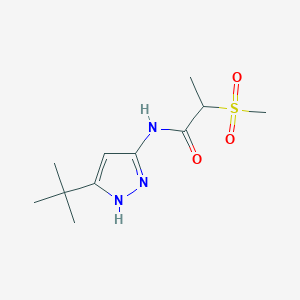
![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)


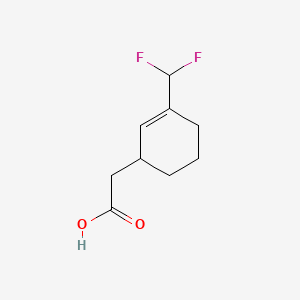


![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)

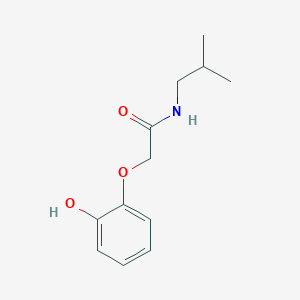

![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)

